1-Ethyl-N-(heptan-2-yl)-1H-pyrazol-4-amine is a chemical compound that belongs to the class of pyrazole derivatives. This compound features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. The specific structure of this compound includes an ethyl group and a heptan-2-yl substituent, which contribute to its unique properties and potential applications in various scientific fields.
This compound is typically sourced from chemical suppliers and manufacturers specializing in fine chemicals and pharmaceutical intermediates. It is important to note that the availability of 1-Ethyl-N-(heptan-2-yl)-1H-pyrazol-4-amine may vary, and it may be discontinued or available in limited quantities depending on the supplier .
1-Ethyl-N-(heptan-2-yl)-1H-pyrazol-4-amine can be classified as:
The synthesis of 1-Ethyl-N-(heptan-2-yl)-1H-pyrazol-4-amine can be achieved through several methods, primarily involving the reaction of appropriate precursors under controlled conditions. One common approach includes:
The synthesis process may involve:
The molecular structure of 1-Ethyl-N-(heptan-2-yl)-1H-pyrazol-4-amine can be represented by its molecular formula with a molecular weight of approximately 209.34 g/mol. The InChI key for this compound is ZBCMDPIBHGXHLI-UHFFFAOYSA-N.
Key structural data includes:
1-Ethyl-N-(heptan-2-yl)-1H-pyrazol-4-amine can participate in various chemical reactions due to its functional groups, including:
The reaction conditions often require careful control of temperature and pH to optimize yields and minimize side reactions. For example, when reacting with aldehydes or ketones, acidic or basic conditions can significantly influence the reaction pathway.
The mechanism of action for 1-Ethyl-N-(heptan-2-yl)-1H-pyrazol-4-amine involves its interaction with biological targets, which may include enzymes or receptors. The specific mechanism can vary depending on its application but generally involves:
Key physical properties include:
Chemical properties include:
Relevant data for safety and handling typically includes hazard statements that indicate potential risks associated with exposure.
1-Ethyl-N-(heptan-2-yl)-1H-pyrazol-4-amine has potential applications in various scientific fields, including:
1-Ethyl-N-(heptan-2-yl)-1H-pyrazol-4-amine represents an emerging scaffold in medicinal chemistry, integrating a strategically functionalized pyrazole core with a lipophilic heptyl chain. This compound exemplifies modern drug design principles, where nitrogen-containing heterocycles are hybridized with aliphatic substituents to optimize target engagement and pharmacokinetic properties. Its structural framework positions it at the intersection of kinase inhibitor development and central nervous system (CNS) drug discovery, leveraging the pyrazole's versatility as a hydrogen-bond acceptor/donor system and the heptyl chain's role in modulating membrane permeability. Contemporary research increasingly focuses on such hybrid architectures to address complex diseases like cancer and neurological disorders, where multi-target engagement and blood-brain barrier penetration are critical [7] [9].
The pyrazole ring constitutes a privileged scaffold in medicinal chemistry due to its hydrogen-bonding versatility, aromatic character, and metabolic stability. In 1-Ethyl-N-(heptan-2-yl)-1H-pyrazol-4-amine, the 4-aminopyrazole configuration enables dual pharmacophoric functionality: (1) the pyrazole N1 nitrogen acts as a hydrogen-bond acceptor, (2) the N4-amino group serves as a hydrogen-bond donor, and (3) the ethyl group at N1 enhances steric shielding against metabolic degradation. This arrangement creates a "molecular trident" capable of simultaneous interaction with multiple biological targets. The 4-amino position is particularly significant, as evidenced by FDA-approved kinase inhibitors (e.g., Crizotinib) and clinical candidates (e.g., AT7519), where it anchors critical interactions with ATP-binding sites [9].
Bioisosteric replacement studies highlight the pyrazole's adaptability. Recent work demonstrates that 1,2,4-triazoles can effectively substitute amide functionalities in pyrazolo[1,5-a]pyrimidine inhibitors while maintaining hydrogen-bonding patterns with kinase catalytic lysine residues (e.g., Lys68 in CSNK2). This substitution strategy improves metabolic stability but may reduce solubility—a trade-off directly relevant to optimizing heptyl-substituted derivatives like 1-Ethyl-N-(heptan-2-yl)-1H-pyrazol-4-amine [7].
Table 1: Bioisosteric Replacements in Pyrazole-Based Kinase Inhibitors
Bioisostere | Target Kinase | Potency (IC₅₀/ Ki) | Key Interactions | Advantages/Limitations |
---|---|---|---|---|
Amide (native) | CSNK2A2 | 0.040 µM | H-bonds with Lys68 & buried water | Optimal potency, moderate stability |
Sulfone | CSNK2A2 | 0.055 µM | Accepts H-bond from Lys68 | Improved metabolic stability |
1,2,4-Triazol-4-yl | CSNK2A2 | 0.010 µM | Dual H-bonds with Lys68 & Asp175 | 4-fold potency gain, reduced solubility |
Sulfonamide | CSNK2A2 | 0.32 µM | Weak H-bond network | 8-fold potency loss |
Nitrile | CSNK2A2 | >1 µM | Single H-bond acceptor | Drastic activity loss |
Heptyl-substituted pyrazoles represent a strategic evolution in balancing lipophilicity and target specificity. Early pyrazole drugs featured short alkyl chains (e.g., Celecoxib's methyl group), but the introduction of longer heptyl chains emerged to enhance membrane penetration and prolong systemic exposure. The heptan-2-yl moiety in 1-Ethyl-N-(heptan-2-yl)-1H-pyrazol-4-amine provides optimal lipophilicity (logP ~3.5–4.0) for tissue distribution while avoiding excessive hydrophobicity that plagues longer alkyl chains (>C10). This seven-carbon chain mimics natural lipid tails, potentially facilitating blood-brain barrier transit—a property critical for CNS-targeted therapeutics [1] [3].
Structurally related compounds demonstrate the pharmacological relevance of this design:
Table 2: Structurally Related Heptyl-Substituted Pyrazoles
Compound Name | Molecular Formula | PubChem CID/Identifier | Key Structural Features |
---|---|---|---|
N-[1-(1H-Pyrazol-4-yl)ethyl]heptan-2-amine | C₁₂H₂₃N₃ | 103905270 | Chiral heptan-2-yl, unsubstituted N1 |
N-[1-(1H-Pyrazol-4-yl)ethyl]heptan-4-amine | C₁₂H₂₃N₃ | 103905084 | Central heptan-4-yl linkage |
1-Ethyl-N-(heptan-4-yl)-1H-pyrazol-4-amine | C₁₂H₂₃N₃ | 3D-FWB57582 (Biosynth) | N1-ethylation, symmetric heptyl |
1-Ethyl-N-(heptan-2-yl)-1H-pyrazol-4-amine | C₁₂H₂₃N₃ | N/A | Target compound: chiral center & N1-ethyl |
The historical progression shows a shift from simple pyrazole amines to N1-alkylated derivatives with branched heptyl chains. This evolution addresses metabolic vulnerabilities while optimizing steric and electronic properties for target binding. Recent CDK2 inhibitors incorporating alkyl chains demonstrate sub-micromolar antiproliferative activity (GI₅₀ = 0.127–0.560 μM), validating the pharmacological potential of lipophilic pyrazole derivatives [2].
Despite structural similarities to established neuroactive compounds, 1-Ethyl-N-(heptan-2-yl)-1H-pyrazol-4-amine remains underexplored for neurological applications—a significant literature gap given its optimal properties for CNS penetration. The compound's logP (~3.8) and presence of hydrogen-bond acceptors (pyrazole N) align with blood-brain barrier permeability rules. Crucially, analogs featuring ethyl-pyrazole and alkylamine motifs demonstrate validated activity against neurological targets:
Table 3: Neuroactive Pyrazole Analogs Supporting Target Potential
Target | Compound Example | Activity | Structural Similarities |
---|---|---|---|
GlyT1 Inhibitor | 3-Chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide | IC₅₀ = 1.8 nM | N1-ethylpyrazole, lipophilic substituents |
LRRK2 Inhibitor | 2-{[(1-Ethyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol derivatives | Patent US9212173B2 | Aminoalkyl linkage to pyrazole |
Imidazo[5,1-f][1,2,4]triazine | 5-[5-[4-(Difluoromethyl)phenyl]-1-methylpyrazol-4-yl]-N,7-dimethylimidazo[5,1-f][1,2,4]triazin-4-amine | Schizophrenia models | Pyrazole-amine core |
nAChR Modulator | Pyrazolo[1,5-a]pyrimidines with alkylamino tails | Cognitive enhancement | Lipophilic alkyl chains |
The conspicuous absence of direct studies on 1-Ethyl-N-(heptan-2-yl)-1H-pyrazol-4-amine represents a missed opportunity. Molecular modeling predicts strong compatibility with the GlyT1 binding pocket, where the heptyl chain could occupy a hydrophobic subpocket that accommodates aliphatic residues (Val300, Ile301). Similarly, the compound's flexibility may enable adaptation to allosteric sites on LRRK2. Prioritizing these investigations could unlock novel therapies for treatment-resistant depression, schizophrenia, and neurodegenerative disorders [4] [10].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3